N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a dichlorobenzyl sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with 2,6-dichlorobenzyl chloride. The oxadiazole ring is formed by the reaction of acyl hydrazides with nitrous acid. The final step involves the coupling of the triazole and oxadiazole intermediates under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups in place of the dichlorobenzyl group .
Scientific Research Applications
N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its structural features, it may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings may facilitate binding to these targets, while the dichlorobenzyl sulfanyl group could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is unique due to its combination of a triazole ring, an oxadiazole ring, and a dichlorobenzyl sulfanyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable subject for further research and development .
Properties
Molecular Formula |
C14H12Cl2N6O2S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C14H12Cl2N6O2S/c1-7(23)17-12-11(20-24-21-12)13-18-19-14(22(13)2)25-6-8-9(15)4-3-5-10(8)16/h3-5H,6H2,1-2H3,(H,17,21,23) |
InChI Key |
RCMVYZIFEWCYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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